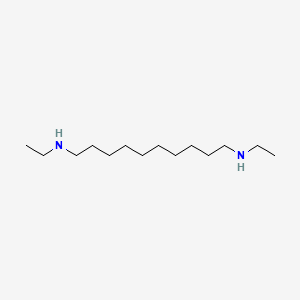
N,N'-diethyldecane-1,10-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-diethyldecane-1,10-diamine is an organic compound with the molecular formula C14H32N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a decane backbone. This compound is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-diethyldecane-1,10-diamine can be synthesized through the reaction of decane-1,10-diamine with diethylamine. The reaction typically involves heating the reactants in the presence of a catalyst under controlled conditions. The process may require purification steps such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of N,N’-diethyldecane-1,10-diamine often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of high-pressure autoclaves and specific catalysts can enhance the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-diethyldecane-1,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides like alkyl halides or acyl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines .
Scientific Research Applications
N,N’-diethyldecane-1,10-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: N,N’-diethyldecane-1,10-diamine is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N,N’-diethyldecane-1,10-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with other molecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: This compound has a similar structure but with methyl groups instead of ethyl groups.
1,10-Diaminodecane: This compound lacks the ethyl groups and has different chemical properties and applications.
Uniqueness
N,N’-diethyldecane-1,10-diamine is unique due to its specific structure, which provides distinct reactivity and interaction capabilities. The presence of ethyl groups enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C14H32N2 |
|---|---|
Molecular Weight |
228.42 g/mol |
IUPAC Name |
N,N'-diethyldecane-1,10-diamine |
InChI |
InChI=1S/C14H32N2/c1-3-15-13-11-9-7-5-6-8-10-12-14-16-4-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
ZJZKKDSOLWKKKL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCCCCCCCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


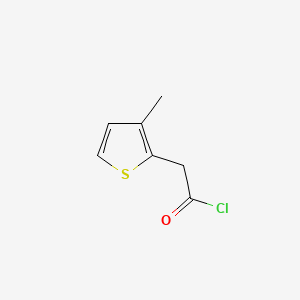
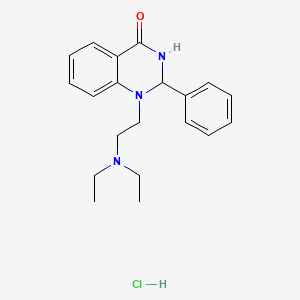

![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)


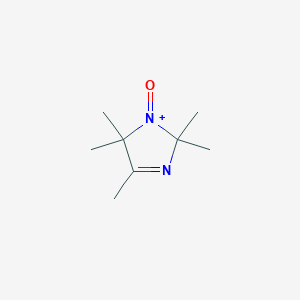
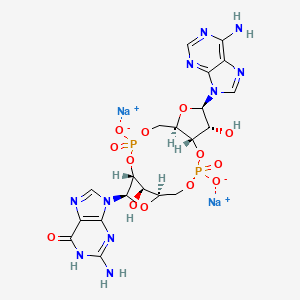
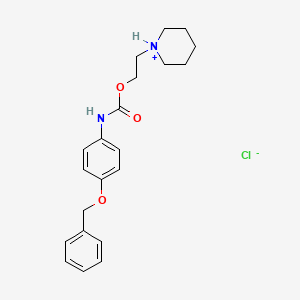
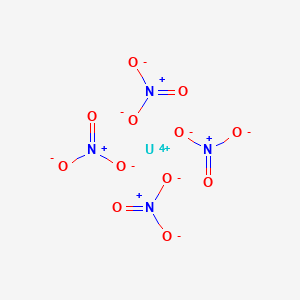
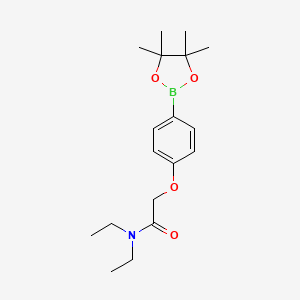
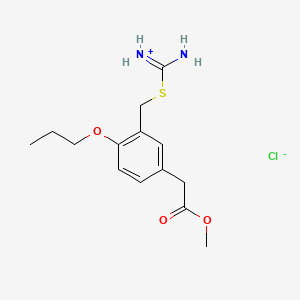
![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)

